molecular formula C22H22N4O B12774396 N-((4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepin-2-yl)methyl)benzamide CAS No. 87474-36-0

N-((4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepin-2-yl)methyl)benzamide

Cat. No.: B12774396
CAS No.: 87474-36-0
M. Wt: 358.4 g/mol
InChI Key: XJAGCMDWTWIOBB-UHFFFAOYSA-N
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Description

N-((4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepin-2-yl)methyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrido-diazepine core with a benzamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido-diazepine core, followed by the introduction of the phenyl group and the benzamide moiety. Key steps may include:

    Cyclization reactions: to form the diazepine ring.

    N-alkylation: to introduce the benzamide group.

    Aromatic substitution: to attach the phenyl group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrido-diazepine rings.

    Reduction: Reduction reactions may target the diazepine ring, potentially leading to the formation of tetrahydro derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and other electrophiles.

Major Products:

    Oxidation products: Quinones and other oxidized derivatives.

    Reduction products: Tetrahydro derivatives.

    Substitution products: Various substituted benzamides and pyrido-diazepines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Intercalation into nucleic acids, affecting gene expression.

Comparison with Similar Compounds

N-((4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepin-2-yl)methyl)benzamide can be compared with other compounds that have similar structures or functions:

    Similar Compounds:

Uniqueness: The unique combination of the pyrido-diazepine core with the benzamide moiety sets this compound apart, providing it with distinct chemical and biological properties that are not found in other related compounds.

Properties

CAS No.

87474-36-0

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

N-[(4-phenyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepin-2-yl)methyl]benzamide

InChI

InChI=1S/C22H22N4O/c27-22(17-10-5-2-6-11-17)24-15-18-14-20(16-8-3-1-4-9-16)26-21-19(25-18)12-7-13-23-21/h1-13,18,20,25H,14-15H2,(H,23,26)(H,24,27)

InChI Key

XJAGCMDWTWIOBB-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(NC1C3=CC=CC=C3)N=CC=C2)CNC(=O)C4=CC=CC=C4

Origin of Product

United States

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